molecular formula C9H9N5OS B235290 N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide

N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide

Cat. No. B235290
M. Wt: 235.27 g/mol
InChI Key: UDEVMHYZBYAULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, also known as ATAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ATAC is a tetrazole-based compound that is synthesized using a specific method, which will be discussed in detail in This compound has shown promising results in scientific research, particularly in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, which is responsible for the conversion of AMP to adenosine. This inhibition leads to an accumulation of AMP, which is then converted to ATP, resulting in increased levels of intracellular ATP. This increase in ATP levels leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its potency and specificity. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have potent antiproliferative effects on cancer cells, with minimal toxicity to normal cells. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is highly specific for CD73, making it an ideal tool for studying the role of CD73 in various biological processes. However, one of the main limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its solubility. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is poorly soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in various types of cancer and to identify the optimal dosing regimen for clinical use. In addition, further studies are needed to determine the safety and toxicity of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in humans. Other potential areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide include its potential as an anti-inflammatory agent, its role in regulating cellular energy metabolism, and its potential as a tool for studying the role of CD73 in various biological processes.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, is a compound that has shown promising results in scientific research, particularly in its potential as an anticancer and anti-inflammatory agent. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, leading to an accumulation of AMP and activation of the AMPK pathway. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is a compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide involves a series of steps that begin with the reaction of 2-chlorothiophene with sodium azide to form 2-azidothiophene. This intermediate is then reacted with allyl bromide to form 2-allyl-2H-tetrazole-5-thiol. Finally, this compound is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is its potential as an anticancer agent. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has potent antiproliferative effects on cancer cells, particularly in breast cancer and lung cancer. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide

Molecular Formula

C9H9N5OS

Molecular Weight

235.27 g/mol

IUPAC Name

N-(2-prop-2-enyltetrazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C9H9N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h2-4,6H,1,5H2,(H,10,12,15)

InChI Key

UDEVMHYZBYAULZ-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2

Origin of Product

United States

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